molecular formula C10H5IN8O B2814763 Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)- CAS No. 312632-44-3

Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)-

Cat. No.: B2814763
CAS No.: 312632-44-3
M. Wt: 380.109
InChI Key: YNHSOUAAXJQRBI-UHFFFAOYSA-N
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Description

Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)- is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system combining furazan, tetrazole, and pyrazine moieties, with an additional N-(4-iodophenyl) substituent. The presence of these diverse functional groups contributes to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)- typically involves multi-step reactions starting from readily available precursors One common approach includes the cyclization of appropriate precursors under controlled conditions to form the fused ring system

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, organometallics, and catalysts (e.g., palladium) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in materials science for developing advanced materials with unique properties, such as high energy density materials.

Mechanism of Action

The mechanism of action of Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)- involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Furazano[3,4-b]pyrazine: Shares the furazan and pyrazine rings but lacks the tetrazole and N-(4-iodophenyl) groups.

    Tetrazolo[1,5-d]pyrazine: Contains the tetrazole and pyrazine rings but does not include the furazan moiety.

    N-(4-iodophenyl) derivatives: Compounds with the N-(4-iodophenyl) group attached to different core structures.

Uniqueness

Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)- is unique due to its fused ring system and the presence of the N-(4-iodophenyl) group

Properties

IUPAC Name

N-(4-iodophenyl)-4-oxa-1,3,5,7,10,11,12-heptazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5IN8O/c11-5-1-3-6(4-2-5)12-7-9-14-17-18-19(9)10-8(13-7)15-20-16-10/h1-4H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHSOUAAXJQRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=NON=C3N4C2=NN=N4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5IN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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